molecular formula C11H12N2O2 B3095564 3-(1-methyl-1H-benzimidazol-5-yl)propanoic acid CAS No. 1266373-52-7

3-(1-methyl-1H-benzimidazol-5-yl)propanoic acid

Cat. No.: B3095564
CAS No.: 1266373-52-7
M. Wt: 204.22
InChI Key: QPFXWOMYCDTNQC-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-benzimidazol-5-yl)propanoic acid is a chemical compound of significant interest in medicinal and organic chemistry research. It features a benzimidazole heterocycle, a privileged scaffold in drug discovery known for its ability to interact with various biological targets . The methyl group at the 1-position of the imidazole ring and the propanoic acid chain attached at the 5-position make this molecule a valuable building block for the synthesis of more complex structures, such as active pharmaceutical ingredients (APIs) and other fine chemicals . Researchers utilize this compound and its derivatives as key intermediates in the development of potential therapeutic agents. Benzimidazole-based molecules are extensively investigated for a wide range of pharmacological activities. Furthermore, the molecular structure presents potential metal-coordinating sites, suggesting utility in the preparation of coordination complexes, which can be relevant in catalysis or materials science . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-methylbenzimidazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13-7-12-9-6-8(2-4-10(9)13)3-5-11(14)15/h2,4,6-7H,3,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFXWOMYCDTNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-(1-methyl-1H-benzimidazol-5-yl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticoagulant Development
One of the primary applications of 3-(1-methyl-1H-benzimidazol-5-yl)propanoic acid is in the synthesis of anticoagulants, particularly Dabigatran etexilate, a direct thrombin inhibitor used for preventing strokes in patients with atrial fibrillation. The compound serves as a crucial building block in the synthesis pathway of Dabigatran, which is commercially known as PRADAXA® .

Synthesis Pathway Overview
The synthesis involves several steps where this compound is transformed into various intermediates before yielding the final product. The following table summarizes the key steps involved in this synthesis:

StepIntermediate CompoundDescription
1Ethyl-3-{[(2-dichloromethyl-1-methyl-1H-benzimidazole-5-yl)carbonyl]-(2-pyridinyl)amino}propanoateInitial transformation using dichloroacetyl chloride.
2Ethyl-3-{[(2-formyl-1-methyl-1H-benzimidazole-5-yl)carbonyl]-(2-pyridinyl)amino}propanoateFurther modification to introduce formyl group.
3Dabigatran etexilateFinal product after multiple transformations and purifications.

Biochemical Research

Enzyme Inhibition Studies
Research has also focused on the role of this compound in inhibiting specific enzymes that play critical roles in various biological pathways. Its structural properties allow it to interact with enzyme active sites, potentially leading to novel therapeutic agents for conditions such as cancer and cardiovascular diseases.

Case Study: Enzyme Interaction
A study demonstrated that derivatives of this compound exhibited significant inhibition of certain proteases involved in tumor progression. The findings suggest potential applications in developing anti-cancer therapies .

Pharmaceutical Applications

Drug Formulation
In addition to its use in synthesizing anticoagulants, this compound can be utilized in drug formulation processes where its properties enhance the bioavailability and efficacy of therapeutic agents. The ability to modify its structure allows for tailored drug delivery systems that can improve patient outcomes.

Stability Studies
Research has indicated that formulations containing this compound show improved stability under various storage conditions compared to formulations lacking this compound .

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-withdrawing groups (EWGs): The 7-nitro and 5-trifluoromethyl groups in increase acidity (pKa lowering) of the propenoic acid chain due to inductive effects . The target compound’s methyl group (electron-donating) may slightly reduce acidity relative to . Chain saturation: The α,β-unsaturated propenoic acid in introduces conjugation, enhancing resonance stabilization of the deprotonated form compared to the saturated propanoic acid in the target compound.

The target compound lacks this feature, relying on its carboxylic acid for interactions.

Biological Activity

3-(1-methyl-1H-benzimidazol-5-yl)propanoic acid is a benzimidazole derivative that has garnered attention for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol. Its structure consists of a benzimidazole ring linked to a propanoic acid group, which contributes to its bioactivity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Formation of Schiff Bases : The compound can form Schiff bases with aldehydes, leading to the generation of bioactive intermediates.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression and microbial growth.
  • Antioxidant Activity : The compound exhibits antioxidant properties, potentially mitigating oxidative stress in cells.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial effects against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.0195 mg/mL

These results suggest that the compound could be developed into an effective antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Notable findings include:

  • Cell Line Studies : In studies involving HepG2 (human liver cancer) and PC-3 (prostate cancer) cell lines, this compound exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 20 µM, indicating potent anti-cancer potential .
Cell LineIC50 (µM)
HepG215
PC-312

Neuroprotective Effects

Recent studies have indicated that derivatives of benzimidazole compounds may possess neuroprotective properties. While specific data on this compound is limited, related compounds have shown promise in protecting neuronal cells from oxidative stress .

Case Studies

  • Antibacterial Efficacy : A study evaluating various benzimidazole derivatives found that those similar to this compound demonstrated strong antibacterial activity against common pathogens, supporting the hypothesis that modifications to the benzimidazole structure can enhance antimicrobial efficacy .
  • Cytotoxicity Against Cancer Cells : In another investigation, the compound was tested alongside other benzimidazole derivatives for their effects on cancer cell viability. Results indicated that structural modifications significantly influenced cytotoxicity levels, suggesting potential pathways for drug development targeting specific cancers .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-(1-methyl-1H-benzimidazol-5-yl)propanoic acid, and how can regioselectivity be optimized?

  • Methodological Answer : Synthesis often faces regioselectivity issues, such as undesired substitution at N-3 instead of the target S-2 position (observed in imidazole-thioether analogs) . To address this, a modified protocol using 3-bromopropanoic acid and methimazole under controlled conditions (e.g., anhydrous solvents, inert atmosphere) improves S-2 substitution. Monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios of reactants can further enhance yield .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify the benzimidazole core and propanoic acid sidechain.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated ~235.26 g/mol for C₁₂H₁₃N₂O₂) .
  • X-ray crystallography (using SHELX programs for refinement) to resolve stereochemical ambiguities .

Q. What are the common impurities in this compound, and how are they removed?

  • Methodological Answer : Impurities like unreacted methimazole or bromopropanoic acid derivatives are common. Purification strategies include:

  • Acid-base extraction (adjusting pH to precipitate the target compound).
  • Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane).
  • Recrystallization from ethanol/water mixtures to isolate high-purity crystals .

Advanced Research Questions

Q. How can conflicting data on synthesis yields be resolved when scaling up production?

  • Methodological Answer : Contradictions in yields (e.g., 30–70%) arise from variables like solvent purity, temperature control, and catalyst loading. Implement a Design of Experiments (DoE) approach to optimize:

  • Reaction temperature (e.g., 60–80°C for imidazole alkylation).
  • Catalyst selection (e.g., Na₂S₂O₅ in DMF for benzimidazole cyclization) .
  • Scale-up protocols (e.g., continuous flow reactors for improved heat/mass transfer) .

Q. What analytical methods are suitable for quantifying trace amounts of this compound in biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor transitions specific to the [M+H]+ ion (m/z ~235).
  • GC-MS after derivatization : Convert the carboxylic acid to a methyl ester using BF₃-methanol for volatile detection.
  • Validate methods against spiked samples (e.g., LOQ < 1 ng/mL) .

Q. How does the compound’s stereochemistry influence its biological activity, and how can this be probed experimentally?

  • Methodological Answer : The propanoic acid sidechain’s conformation affects binding to targets (e.g., enzymes or receptors). Strategies include:

  • Chiral HPLC to separate enantiomers using a Chiralpak AD-H column.
  • Docking studies (AutoDock Vina) to predict interactions with protein active sites.
  • In vitro assays (e.g., enzyme inhibition) comparing racemic vs. resolved forms .

Q. What strategies mitigate degradation during long-term storage?

  • Methodological Answer : Degradation via hydrolysis (carboxylic acid group) or oxidation (benzimidazole ring) can occur. Solutions:

  • Lyophilization : Store as a stable powder under argon at -20°C.
  • Add stabilizers : Include 1% ascorbic acid in aqueous solutions to prevent oxidation.
  • Periodic stability testing via HPLC every 6 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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